molecular formula C13H18N2O3 B2571078 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine CAS No. 902454-25-5

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine

Cat. No.: B2571078
CAS No.: 902454-25-5
M. Wt: 250.298
InChI Key: AJLGMKNBQZZCMD-UHFFFAOYSA-N
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Description

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . This compound is characterized by a piperidine ring substituted with a methyl group and a nitrophenoxy methyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine typically involves the reaction of 1-chloro-4-nitrobenzene with a piperidine derivative. One common method involves the use of sodium hydride (NaH) as a base in dimethyl sulfoxide (DMSO) as the solvent. The reaction is carried out at elevated temperatures, typically around 40-70°C . The mixture is then poured into water and extracted with diethyl ether. The organic fractions are combined, washed, dried, and the solvent is removed to yield the desired product.

Chemical Reactions Analysis

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-[(4-nitrophenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-14-8-6-11(7-9-14)10-18-13-4-2-12(3-5-13)15(16)17/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGMKNBQZZCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-4-nitrobenzene (23) (2.37 g, 15.0 mmol), alcohol 22 (1.94 g, 15.0 mmol), and DMSO (25 mL) was treated portionwise with NaH (60% in mineral oil, 660 mg, 16.5 mmol) at 40° C. The mixture was stirred at 70° C. for 3 h, poured into water (150 mL), and extracted with Et2O (5×100 mL). The combined organic fractions were washed with water (250 mL) and brine (250 mL), dried (MgSO4), and the solvent was removed in vacuo. The resulting solid was recrystallized from Et2O to give 24 (3.12 g, 83%) as yellow needles. 1H NMR (300 MHz, CDCl3): δ=1.36-1.56 (m, 2 H, 3-Hax, 5-Hax), 1.75-1.91 (m, 3 H, 3-Heq, 4-H, 5-Heq), 1.98 (dt, J=11.9, 1.9 Hz, 2 H, 2-Hax, 6-Hax), 2.30 (s, 3 H, NMe), 2.85-2.98 (m, 2 H, 2-Heq, 6-Heq), 3.90 (d, J=5.8 Hz, 2 H, OCH2), 6.94 (mc, 2 H, 2′-H, 6′-H), 8.19 (mc, 2 H, 3′-H, 5′-H) ppm. —13C NMR (50.3 MHz, CDCl3): δ=28.9 (C-3, C-5), 35.1 (C-4), 46.4 (NMe), 55.3 (C-2, C-6), 73.3 (OCH2), 114.3 (C-2′, C-6′), 125.8 (C-3′, C-5′), 141.3 (C-4′), 164.1 (C-1′) ppm. −MS (70 eV, EI): m/z (%)=250 (79) [M]+, 249 (100) [M−H]+. —C13H18N2O3 (250.29): calcd. C, 62.38; H, 7.25; found C, 62.25; H, 7.40.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
660 mg
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
83%

Synthesis routes and methods II

Procedure details

To a mixture of p-chloro nitrobenzene (6.0 g, 38 mmol) and 1-methyl-4-piperidinemethanol (4.91 g, 38 mmol) in anhydrous DMSO (60 mL) was added NaH (1.82 g, 45.6 mmol) in small portions at room temperature under N2-atmosphere. After the addition was complete the reaction mixture was warmed at 40° C. and stirred for another 2 h. The reaction was quenched with water, and the product was extracted with EtOAc. The organic layer was washed with brine and dried over Na2SO4. The crude product was recrystallized from ether to yield 6.6 g (69%) of the title compound as an orange solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.59-1.72 (m, 2H) 1.92 (d, J=11.37 Hz, 3 H) 2.19 (t, J=11.49 Hz, 2H) 2.44 (s, 3H) 3.09 (d, J=11.12 Hz, 2H) 3.93 (d, J=5.31 Hz, 2 H) 6.93 (d, J=9.2 Hz, 2H) 8.20 (d, J=9.6 Hz, 2H); [M+H] calc'd for C13H19N2O3, 251.2; found, 251.4.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.82 g
Type
reactant
Reaction Step Two
Yield
69%

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